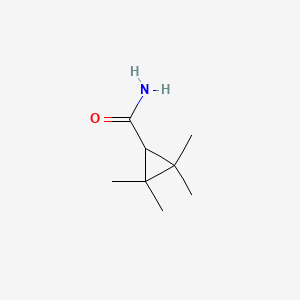

2,2,3,3-Tetramethylcyclopropanecarboxamide

描述

2,2,3,3-Tetramethylcyclopropanecarboxamide is a chemical compound known for its unique structural features and versatile applications. It is derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which is an inactive cyclopropyl analog of valproic acid, a major antiepileptic drug

准备方法

The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with suitable amines. One efficient method involves treating the acid in N,N-dimethylacetamide (DMAC) with thionyl chloride and stoichiometric amounts of reactant amines . This one-pot procedure is advantageous due to its mild reaction conditions and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.

化学反应分析

2,2,3,3-Tetramethylcyclopropanecarboxamide undergoes several types of chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Oxidation: Although specific oxidation reactions of this compound are less documented, it is plausible that it can undergo oxidation under strong oxidizing conditions.

The major products formed from these reactions include various amine derivatives, which are valuable intermediates for the synthesis of pharmaceutically important compounds .

科学研究应用

Medicinal Chemistry

2,2,3,3-Tetramethylcyclopropanecarboxamide has been primarily investigated for its anticonvulsant properties . Research indicates that it can enhance GABAergic activity in the central nervous system, making it a potential candidate for treating epilepsy and other neurological disorders.

- Case Study : A comparative study of α-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) and α-chloro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-Cl-TMCD) in rodent models demonstrated that α-F-TMCD was significantly more potent than valproic acid in several seizure models without inducing teratogenic effects .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its derivatives can be synthesized for various applications in pharmaceutical development and chemical transformations.

- Synthesis Method : this compound can be synthesized from 2,2,3,3-tetramethylcyclopropanecarboxylic acid through a reaction with ammonia and dehydrating agents like oxalyl chloride .

Biochemical Research

Research has explored the interaction of this compound with biological systems. It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

- Biological Activity : In cancer cell lines, this compound exhibited cytotoxic effects while maintaining low toxicity towards normal cells . This selective action highlights its potential utility in cancer therapy.

Comparative Analysis of Derivatives

The table below summarizes notable derivatives of this compound and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Valproic Acid | Linear chain with branched groups | Established antiepileptic drug; broader spectrum of action |

| N-Methyl-Tetramethylcyclopropanecarboxamide | Methylated derivative | Potentially improved potency against seizures |

| Alpha-Fluoro-2,2,3,3-Tetramethylcyclopropanecarboxamide | Fluorinated derivative | Enhanced anticonvulsant activity compared to parent compound |

Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies have shown that the derivatives of this compound possess favorable safety profiles. Notably:

作用机制

The mechanism of action of 2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylases, leading to alterations in gene expression and potential cytotoxic effects on tumor cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.

相似化合物的比较

2,2,3,3-Tetramethylcyclopropanecarboxamide can be compared with other similar compounds, such as:

Valproic Acid: A major antiepileptic drug with a similar cyclopropyl structure but different pharmacological properties.

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: The parent compound from which the amide is derived.

a-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide: An a-halo derivative with distinct pharmacodynamic and pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features and the resulting versatility in various applications.

生物活性

2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant agent. This article delves into the biological activity of TMCA, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

TMCA is a cyclic amide derivative related to valproic acid (VPA), a well-known antiepileptic drug. Its chemical structure contributes to its pharmacological properties and allows it to interact with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 171.27 g/mol

TMCA exhibits its biological effects primarily through the inhibition of histone deacetylases (HDACs), which are crucial enzymes involved in the regulation of gene expression. By inhibiting these enzymes, TMCA can alter cellular processes such as apoptosis and metabolism, particularly in cancer cells .

Target Enzymes

- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones and other proteins, impacting gene expression.

- Voltage-Gated Sodium Channels : TMCA has been shown to modulate neuronal firing by affecting sodium channel activity .

Anticonvulsant Properties

Research indicates that TMCA and its derivatives possess significant anticonvulsant activity. Comparative studies have shown that α-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) exhibits potent anticonvulsant effects comparable to VPA but with reduced teratogenicity .

Table 1: Pharmacological Comparison of TMCA Derivatives

| Compound | Anticonvulsant Activity | Teratogenicity | Potency Compared to VPA |

|---|---|---|---|

| TMCA | Moderate | Low | Lower |

| α-F-TMCD | High | None | Higher |

| α-Cl-TMCD | High | None | Higher |

Cytotoxic Effects

In cancer research contexts, TMCA has demonstrated cytotoxic effects on tumor cells by disrupting metabolic pathways and promoting apoptosis. Studies have indicated that TMCA can induce cell death in various cancer cell lines while exhibiting lower cytotoxicity compared to VPA .

Biochemical Pathways

TMCA's interaction with various biochemical pathways highlights its potential as a therapeutic agent:

- Cellular Metabolism : Disruption of metabolic processes in cancer cells leads to increased apoptosis.

- Gene Expression Regulation : Inhibition of HDACs modifies the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

-

Anticonvulsant Efficacy :

A study evaluated the effects of α-F-TMCD in rodent models of epilepsy. Results showed that it was more effective than VPA in several seizure models without inducing neural tube defects (NTDs), suggesting a favorable safety profile for potential clinical applications . -

Cytotoxicity Evaluation :

Research involving various cancer cell lines demonstrated that TMCA induced significant cytotoxicity while maintaining low levels of toxicity towards normal cells. This selective action underscores its potential utility in cancer therapy .

属性

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFAFRJZNUBKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203774 | |

| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55265-53-7 | |

| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main advantage of TMCD over the current leading antiepileptic drug, valproic acid (VPA)?

A: While VPA is effective in treating various forms of epilepsy, it carries a risk of serious side effects like hepatotoxicity and teratogenicity [, , ]. TMCD and several of its derivatives have demonstrated superior anticonvulsant potency compared to VPA in animal models, while also exhibiting a significantly reduced teratogenic profile [, , , ]. This suggests that TMCD and its derivatives could potentially offer a safer and more effective treatment option for epilepsy.

Q2: How does the structure of TMCD relate to its anticonvulsant activity?

A: TMCD is a cyclic analogue of VPA []. Research suggests that incorporating a tetramethylcyclopropyl moiety into the structure, particularly in amide derivatives, significantly enhances anticonvulsant activity [, ]. Further modifications, such as the introduction of α-halo substituents, have been shown to further increase potency []. For example, α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) exhibited a 120-fold increase in potency compared to VPA in the rat subcutaneous metrazol (scMet) test [].

Q3: Has TMCD demonstrated efficacy in any specific animal models of epilepsy?

A: Yes, in addition to standard seizure tests like the maximal electroshock (MES) and scMet tests, TMCD and its derivatives have shown promising results in more specific models. For instance, α-F-TMCD effectively suppressed seizures in the 6 Hz psychomotor mouse model, the hippocampal-kindled rat model, and the pilocarpine-induced status epilepticus rat model []. These findings highlight the potential of TMCD derivatives as broad-spectrum antiepileptic agents.

Q4: Are there any derivatives of TMCD that show particular promise as drug candidates?

A4: Research highlights several promising TMCD derivatives:

- α-F-TMCD: Shows significantly increased potency compared to VPA and a favorable safety profile in preclinical studies [].

- N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (N-methoxy-TMCD): Exhibits potent anticonvulsant activity with reduced teratogenicity compared to VPA [].

- 2,2,3,3-tetramethylcyclopropanecarbonylurea (TMC-urea): Demonstrates potent anticonvulsant activity and a wider safety margin compared to VPA [, ].

Q5: Beyond anticonvulsant activity, have any other potential therapeutic applications been explored for TMCD derivatives?

A: Research indicates that some TMCD derivatives, such as VCD and DID, may hold potential for treating neuropathic pain []. They demonstrated potent antiallodynic effects in the rat spinal nerve ligation (SNL) model, with efficacy comparable to gabapentin, a leading drug for neuropathic pain management [].

Q6: What are the next steps in the development of TMCD and its derivatives as potential therapeutics?

A6: While preclinical studies have shown promise, further research is crucial:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。